molecular formula C21H41N7O12 B14786125 Abiocine; DHSM; DST

Abiocine; DHSM; DST

Katalognummer: B14786125
Molekulargewicht: 583.6 g/mol
InChI-Schlüssel: ASXBYYWOLISCLQ-YIPNGZDRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Abiocine is a trademark for dihydrostreptomycin (DHSM), a semi-synthetic aminoglycoside antibiotic derived from streptomycin via catalytic hydrogenation . DHSM shares structural and functional similarities with streptomycin but exhibits reduced ototoxicity and nephrotoxicity in some formulations. It is used to treat bacterial infections in humans and animals, including tuberculosis and Gram-negative infections.

DHSM (Dihydrostreptomycin) is chemically defined as O-2-deoxy-2-(methylamino)-α-L-glucopyranosyl-(1→2)-O-5-deoxy-3-C-(hydroxymethyl)-α-L-lyxofuranosyl-(1→4)-N,N'-bis(aminomethylidene)-D-streptamine (C₂₁H₄₁N₇O₁₂, MW: 583.59) . Its derivatives, such as the sulfate salt (CAS 5490-27-7), are widely used in veterinary medicine.

DST in this context refers to dihydrostreptomycin, as it is listed as a synonym for DHSM in pharmacological databases . However, "DST" may also denote unrelated terms in other contexts, such as the Dermal Sensitisation Threshold (toxicology) or bio-inspired surface textures (material science) . This article focuses on DST solely as a synonym for DHSM.

Eigenschaften

Molekularformel

C21H41N7O12

Molekulargewicht

583.6 g/mol

IUPAC-Name

2-[3-(diaminomethylideneamino)-4-[(4R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

InChI

InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,21-/m1/s1

InChI-Schlüssel

ASXBYYWOLISCLQ-YIPNGZDRSA-N

Isomerische SMILES

CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O

Kanonische SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dihydrostreptomycin is synthesized through the reduction of streptomycin. The reduction process involves the use of hydrogen gas in the presence of a palladium catalyst. This reaction converts the aldehyde group in streptomycin to a hydroxyl group, resulting in dihydrostreptomycin .

Industrial Production Methods: Industrial production of dihydrostreptomycin typically involves fermentation processes using the bacterium Streptomyces griseus. The fermentation medium often contains glucose and soyabean meal, which provide the necessary nutrients for bacterial growth and antibiotic production. The fermentation process is followed by extraction and purification steps to isolate dihydrostreptomycin .

Analyse Chemischer Reaktionen

Deamidination Reactions

DHSM contains two guanidino groups at positions 1 and 3 of its streptidine moiety. Controlled ammonolysis at 100°C selectively removes these groups, yielding mono- or di-deamidino derivatives :

Reaction ConditionsProducts FormedYield RatioAntibacterial Activity (vs. DHSM)
NH₃, 100°C, 24 hrs1-Deamidino-DHSM (1)6Weak (similar to bluensomycin)
NH₃, 100°C, 24 hrs3-Deamidino-DHSM (2)2Nearly inactive
NH₃, 100°C, 24 hrs1,3-Di(deamidino)-DHSM (3)3Inactive

Key Findings :

  • The 3-guanidino group is critical for antibacterial activity. Its removal abolishes activity, while 1-deamidino-DHSM retains partial efficacy .

  • Ammonolysis proceeds faster at the 1-guanidino group due to neighboring hydroxyl groups at C-2 and C-6, which stabilize intermediates .

Acylation and Substitution Reactions

The amino groups of DHSM participate in nucleophilic substitution reactions. For example:

  • 1-N-Acylation : Reacting 1-deamidino-DHSM with (S)-4-amino-2-hydroxybutyryl chloride produces derivatives with modified pharmacological profiles .

  • Halogenation : Thionyl chloride or phosphorus tribromide introduces halogen atoms, altering solubility and target interactions .

Mechanistic Insight :

  • Copper complexation studies reveal that deamidinated derivatives form distinct coordination geometries, influencing their reactivity and stability .

Oxidation and Reduction Pathways

  • Oxidation : DHSM’s hydroxyl and amine groups are susceptible to oxidation. Potassium permanganate under acidic conditions generates oxidized derivatives, though these often exhibit reduced bioactivity .

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces double bonds in the streptidine moiety, though DHSM itself is already a hydrogenated form of streptomycin .

Biological Implications

Derivatization profoundly impacts DHSM’s interactions with bacterial ribosomes:

  • 1-Deamidino-DHSM : Retains weak binding to the 16S rRNA A-site, enabling residual protein synthesis inhibition .

  • 3-Deamidino-DHSM : Lacks critical hydrogen-bonding capacity, rendering it ineffective .

Analytical Advances

Recent innovations in mass spectrometry (e.g., acoustic droplet ejection-MS) enable rapid, high-throughput analysis of DHSM reaction outcomes, accelerating derivative screening . Meanwhile, projects like MOSAIC aim to resolve reaction mechanisms at atomic resolution using advanced electron microscopy .

Wissenschaftliche Forschungsanwendungen

Dihydrostreptomycin has been extensively studied for its applications in various fields:

    Chemistry: It serves as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes.

    Biology: Research on dihydrostreptomycin has provided insights into bacterial resistance mechanisms and the role of ribosomal proteins in protein synthesis.

    Medicine: Although its use in humans has been limited due to ototoxicity, dihydrostreptomycin has been used in veterinary medicine to treat bacterial infections in animals.

    Industry: The compound is used in the agricultural industry to control bacterial diseases in crops and honeybees

Wirkmechanismus

Dihydrostreptomycin exerts its effects by binding to the S12 protein in the bacterial 30S ribosomal subunit. This binding interferes with the initiation complex between the mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. The result is the death of the bacterial cell. The compound is actively transported across the bacterial cell membrane, and its interaction with the ribosome is irreversible .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of DHSM (Abiocine/DST) and Streptomycin (SM)

Property DHSM (Abiocine/DST) Streptomycin (SM)
Molecular Formula C₂₁H₄₁N₇O₁₂ C₂₁H₃₉N₇O₁₂
Molecular Weight 583.59 g/mol 581.58 g/mol
Key Modification Hydrogenation at C₁₀ position No hydrogenation
Cross-Reactivity* 90.6% with SM antibodies 100% (reference)
Toxicity Profile Lower ototoxicity Higher ototoxicity
Applications Human/veterinary infections Tuberculosis, plague

*Cross-reactivity data from immunoassays using monoclonal antibodies .

Key Research Findings

Synthesis and Stability :

  • DHSM is synthesized via hydrogenation of streptomycin, resulting in a saturated bond at the C₁₀ position. This modification enhances stability but reduces binding affinity to ribosomal RNA compared to SM .
  • In contrast, SM derivatives like dihydrostreptomycin-3-α-glucuronide show improved solubility but lower antimicrobial activity .

Immunological Cross-Reactivity: Anti-SM monoclonal antibodies exhibit 90.6% cross-reactivity with DHSM due to shared epitopes, but negligible reactivity with other aminoglycosides (e.g., gentamicin, neomycin) . This cross-reactivity complicates residue detection in food safety assays, necessitating high-specificity antibodies for regulatory compliance .

Toxicological Differences :

  • DHSM sulfate has a higher lethal dose (LD₅₀) in rodents (450 mg/kg) compared to SM sulfate (350 mg/kg), correlating with reduced acute toxicity .
  • Both compounds accumulate in renal tissues, but DHSM’s slower dissociation from renal cells may prolong excretion times .

Regulatory and Clinical Use :

  • DHSM is preferred in veterinary medicine for its broader safety margin, while SM remains critical in multidrug-resistant tuberculosis regimens .
  • Biosimilarity assessments for DHSM formulations require comparative studies on purity (>98%), potency (≥650 µg/mg), and impurity profiles to match reference products .

Comparative Data with Other Aminoglycosides

Table 2: Pharmacokinetic and Pharmacodynamic Profiles

Parameter DHSM (Abiocine) Streptomycin Gentamicin
Half-Life (hours) 2.5–3.5 2.0–3.0 1.5–2.5
Protein Binding (%) 10–20 30–35 <10
MIC₉₀ (µg/mL)* 4.0 2.0 1.0
Nephrotoxicity Risk Moderate High High

MIC₉₀: Minimum inhibitory concentration for *E. coli .

Ambiguities and Limitations

  • Terminology Conflicts: "DHSM" may also refer to dihydrosphingomyelin, a sphingolipid involved in membrane biology . Similarly, "DST" in material science denotes surface treatments altering dissolution rates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.